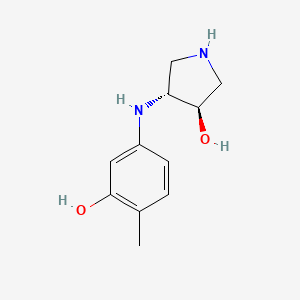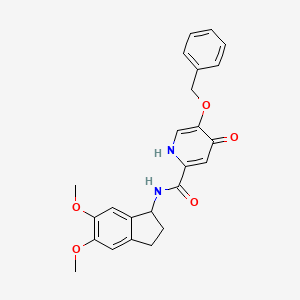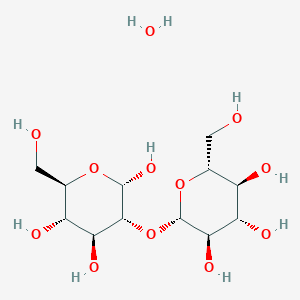
Alpha-sophorose monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in the study of carbohydrates and their derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of protecting groups to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency in producing the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form deoxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology
In biological research, it is used to study carbohydrate-protein interactions, as well as the role of carbohydrates in cell signaling and recognition processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various bioactive molecules.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A simple monosaccharide with a similar tetrahydropyran ring structure.
Sucrose: A disaccharide composed of glucose and fructose, with glycosidic bonds similar to those in the compound.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol hydrate lies in its specific stereochemistry and the presence of multiple hydroxymethyl groups. These features make it a valuable compound for studying complex carbohydrate structures and their biological functions.
Propiedades
Fórmula molecular |
C12H24O12 |
|---|---|
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+;/m1./s1 |
Clave InChI |
WQUZRMGQKGHEDV-VJUYWJNDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


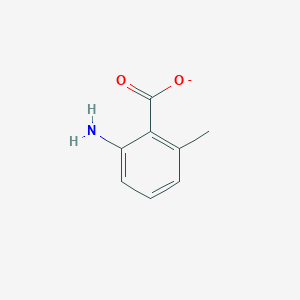

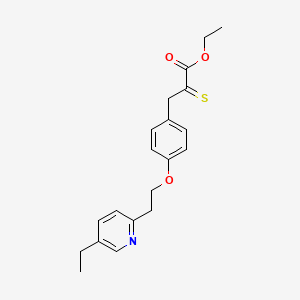
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)
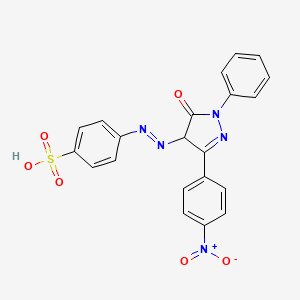
![Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361537.png)
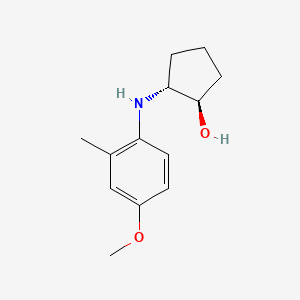
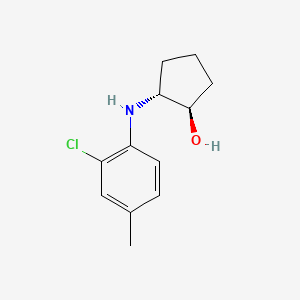
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
